molecular formula C7H14O3 B12556391 Propyl 3-hydroxy-2-methylpropanoate CAS No. 184708-97-2

Propyl 3-hydroxy-2-methylpropanoate

Cat. No.: B12556391
CAS No.: 184708-97-2
M. Wt: 146.18 g/mol
InChI Key: QTCIKZMNHIDAQM-UHFFFAOYSA-N
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Description

Propyl 3-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from propanoic acid and propanol, with the molecular formula C6H12O3. It is a colorless liquid with a fruity odor, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3-hydroxy-2-methylpropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous reactors to optimize the yield and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 3-oxo-2-methylpropanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, propyl 3-hydroxy-2-methylpropanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Propyl 3-oxo-2-methylpropanoate.

    Reduction: Propyl 3-hydroxy-2-methylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl 3-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The ester is used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propyl 3-hydroxy-2-methylpropanoate can be compared with other similar esters, such as:

    Methyl 3-hydroxy-2-methylpropanoate: Similar structure but with a methyl group instead of a propyl group.

    Ethyl 3-hydroxy-2-methylpropanoate: Similar structure but with an ethyl group instead of a propyl group.

    Butyl 3-hydroxy-2-methylpropanoate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

184708-97-2

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C7H14O3/c1-3-4-10-7(9)6(2)5-8/h6,8H,3-5H2,1-2H3

InChI Key

QTCIKZMNHIDAQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)CO

Origin of Product

United States

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